Structural Differentiation: Exocyclic 2-Ethylidene Group vs. Saturated and Methyl-Substituted Analogs
The 2‑ethylidene substituent provides a unique exocyclic double bond that is absent in the direct saturated analog 1,1,3,3‑tetramethyl‑2,3‑dihydro‑1H‑indene (CAS 4834‑33‑7) and is sterically more demanding than the methylidene congener (CAS 150799‑08‑9). This functional handle enables post‑complexation derivatization (e.g., hydroboration, epoxidation) that is not possible with the saturated or simple 2‑methyl‑substituted building blocks . In the context of indenylidene‑ruthenium olefin metathesis catalysts, increasing steric bulk around the indenylidene moiety has been shown computationally and experimentally to promote the rate‑limiting phosphine dissociation step, directly enhancing catalyst initiation rates [1].
| Evidence Dimension | Exocyclic olefin functionality vs. saturated analog |
|---|---|
| Target Compound Data | Contains reactive 2‑ethylidene double bond (C=CHCH₃); molecular weight 200.32 g·mol⁻¹ |
| Comparator Or Baseline | 1,1,3,3‑Tetramethyl‑2,3‑dihydro‑1H‑indene (CAS 4834‑33‑7): fully saturated at C2, no olefin functionality; molecular weight 174.28 g·mol⁻¹ |
| Quantified Difference | Presence vs. absence of modifiable exocyclic alkene; ΔMW = +26.04 g·mol⁻¹ |
| Conditions | Structural comparison based on CAS registry entries and molecular formula data |
Why This Matters
The ethylidene group is essential for the downstream synthesis of 2‑substituted indenylidene complexes whose catalytic activity and selectivity depend critically on the steric bulk at the 2‑position.
- [1] Voccia, M.; et al. The activity of indenylidene derivatives in olefin metathesis catalysts. Beilstein J. Org. Chem. 2018, 14, 2789–2798. View Source
